Carazolol clorhidrato
Descripción general
Descripción
Promising high-affinity beta-adrenoceptor ligand for the noninvasive determination of beta receptor status using PET.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Los derivados de carbazol, como el Carazolol clorhidrato, han mostrado actividades biológicas significativas, incluidas actividades antimicrobianas y antifúngicas . Estos compuestos están siendo estudiados continuamente por químicos medicinales para obtener alternativas nuevas o mejoradas para combatir las infecciones microbianas .
Agente Antifúngico
Además de sus propiedades antimicrobianas, el this compound también exhibe actividades antifúngicas . Esto lo convierte en un candidato potencial para el desarrollo de nuevos medicamentos antifúngicos .
Tratamiento de enfermedades microbianas
Debido a la resistencia a los medicamentos en las enfermedades microbianas, el this compound se está estudiando como una alternativa potencial para el tratamiento de estas enfermedades . La Organización Mundial de la Salud (OMS) estimó recientemente que la muerte global causada por patógenos resistentes a los antimicrobianos alcanzará los 10 millones de personas por año para 2050 .
Orientación a los receptores β-adrenérgicos
Los compuestos basados en carbazol como el this compound se han descrito como prometedores betabloqueantes . Se están investigando por su capacidad para interactuar con el sitio de unión activo de β1-AR mediante estudios de acoplamiento molecular .
Tratamiento de la hipertrofia cardíaca
El this compound se ha probado en cardiomiocitos H9c2 expuestos a isoproterenol (ISO) para confirmar su potencial como agentes betabloqueantes . Algunos compuestos fueron efectivos contra la hipertrofia cardíaca in vitro dependiente de ISO, incluso a concentraciones más bajas que el conocido antagonista β-AR propranolol
Mecanismo De Acción
Target of Action
Carazolol hydrochloride primarily targets the β1 and β2 adrenergic receptors . These receptors are part of the sympathetic nervous system and mediate physiological responses to the catecholamines norepinephrine and epinephrine .
Mode of Action
Carazolol hydrochloride acts as a high affinity inverse agonist (also referred to as a beta blocker) of the β-adrenergic receptor . This means that it binds to these receptors and reduces their activity. The β-adrenergic receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Biochemical Pathways
By blocking these receptors, Carazolol hydrochloride can affect these processes .
Result of Action
The molecular and cellular effects of Carazolol hydrochloride’s action are primarily due to its ability to block β1 and β2 adrenergic receptors. This can lead to a decrease in heart rate, a decrease in the force of heart muscle contraction, and relaxation of smooth muscle in the airways and other tissues .
Análisis Bioquímico
Biochemical Properties
Carazolol hydrochloride is a β-adrenergic receptor (β-AR) ligand, with Kd values of 0.2, 0.03, and 4.47 nM for the human β1-, β2-, and β3-ARs, respectively . It interacts with these receptors, forming reversible bonds, and impedes the actions of catecholamines in times of stress by saturating their sites of operation .
Cellular Effects
Carazolol hydrochloride, as a beta-adrenergic receptor blocking agent, can influence cell function by modulating the activity of these receptors. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .
Molecular Mechanism
Carazolol hydrochloride acts as a high-affinity inverse agonist (also referred to as a beta-blocker) of the β-adrenergic receptor . It forms reversible bonds with beta-receptors, impeding the actions of catecholamines in times of stress by saturating their sites of operation .
Temporal Effects in Laboratory Settings
It is known that Carazolol hydrochloride can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .
Dosage Effects in Animal Models
In animal models, the effects of Carazolol hydrochloride vary with different dosages. For instance, it reduces epinephrine-induced increases in mean arterial blood pressure and heart rate in conscious pigs when administered at a dose of 10 µg/kg .
Metabolic Pathways
It is known to interact with beta-adrenergic receptors, which play a crucial role in various metabolic processes .
Transport and Distribution
Given its role as a beta-adrenergic receptor blocking agent, it is likely to be distributed wherever these receptors are present .
Subcellular Localization
Given its interaction with beta-adrenergic receptors, it is likely to be localized wherever these receptors are present .
Actividad Biológica
Carazolol hydrochloride is a potent beta-adrenergic receptor antagonist, primarily functioning as an inverse agonist at the β-adrenergic receptors. This compound has garnered attention for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular and respiratory conditions.
- IUPAC Name : 1-(3-(4-Chlorobenzyl)-1,2,3,4-tetrahydro-2-naphthyl)ethanone hydrochloride
- Molecular Formula : C18H22ClN2O2
- Molar Mass : 298.386 g/mol
- PubChem CID : 20032198
Carazolol acts as a high-affinity inverse agonist at β-adrenergic receptors. The compound binds to these receptors with high specificity and affinity, demonstrating a stereospecific interaction where the (-) stereoisomer exhibits greater potency than the (+) stereoisomer. Kinetic studies indicate that carazolol binding involves two phases: an initial rapid association followed by a slower isomerization to form a stable complex with the receptor .
Binding Affinity and Specificity
Research has shown that carazolol can effectively differentiate between β1 and β2 adrenergic receptor subtypes. In canine myocardium, the ratio of β1 to β2 receptors is approximately 85% to 15%, while in canine lung tissue, this ratio shifts to 5% for β1 and 95% for β2. This specificity allows for targeted therapeutic interventions in conditions like heart failure and asthma .
Cardiovascular Effects
Carazolol has been studied for its effects on cardiac function. In vitro studies have demonstrated that it can mitigate ISO-dependent cardiac hypertrophy at lower concentrations than traditional beta-blockers like propranolol. This suggests that carazolol may offer a more favorable side effect profile while maintaining efficacy in managing cardiac conditions .
Respiratory Applications
In respiratory studies, carazolol's action on β2 receptors indicates potential benefits in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD). Its ability to selectively inhibit β2 receptor activity could help manage bronchoconstriction without significantly affecting heart rate or contractility, which is often a concern with non-selective beta-blockers .
Summary of Research Findings
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNUICMBSWZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51997-43-4 | |
Record name | Carazolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carazolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CARAZOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.